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Compound of Interest

Compound Name: Ethyl 4-(trifluoromethyl)benzoate

Cat. No.: B1297850

For Immediate Release

This technical document provides a comprehensive overview of the key spectroscopic data for
Ethyl 4-(trifluoromethyl)benzoate (CAS No. 583-02-8), a crucial intermediate in the synthesis
of pharmaceuticals and advanced materials. This guide is intended for researchers, chemists,
and quality control professionals engaged in drug development and fine chemical synthesis.

Compound Identification

Property Value

Chemical Name Ethyl 4-(trifluoromethyl)benzoate
CAS Number 583-02-8

Molecular Formula C10H9F302

Molecular Weight 218.17 g/mol

Spectroscopic Data Summary

The following sections provide detailed spectral data, crucial for the structural elucidation and
quality assessment of Ethyl 4-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. Spectra are typically recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)

Note: Data are estimated based on the analysis of structurally similar compounds, such as
methyl 4-(trifluoromethyl)benzoate.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~8.15 Doublet (d) 2H Aromatic (H-2, H-6)
~7.70 Doublet (d) 2H Aromatic (H-3, H-5)
4.41 Quartet (q) 2H -OCH2CHs
1.42 Triplet (t) 3H -OCH2CHs

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCls)

Note: Data are estimated based on the analysis of methyl 4-(trifluoromethyl)benzoate and
known substituent effects.[1]

Chemical Shift (8) ppm Assighment

~165.2 Carbonyl (C=0)
~134.8 (q, J =33 H2) Aromatic (C-CF3)
~133.0 Aromatic (C-COO)
~130.0 Aromatic (CH)
~125.5(q, J =4 Hz) Aromatic (CH)

~123.8 (q, J =271 Hz) Trifluoromethyl (CF3)
61.5 Methylene (-OCH2CHs)
14.2 Methyl (-OCH2CHs)
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Infrared (IR) Spectroscopy

The gas-phase IR spectrum of Ethyl 4-(trifluoromethyl)benzoate is available from the

NIST/EPA Gas-Phase Infrared Database.[2] Key absorptions are characteristic of its functional

groups.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)
~1725 Strong C=0 stretch (ester)

~1610 Medium C=C stretch (aromatic)
~1320 Strong C-F stretch (trifluoromethyl)
~1280, 1120 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry results in characteristic fragmentation patterns that

confirm the molecular weight and structural components.

Table 4: Major Fragments in Electron lonization Mass Spectrometry

Mass-to-Charge (m/z)

Proposed Fragment lon

Formula of Fragment

218 [M]* (Molecular lon) [C10HoF302]*
[M - C2H4]* (McLafferty

190 [CsHsF302]*
rearrangement)
[M - OCH2CHs]* (Loss of

173 _ [CsHaF30]*
ethoxy radical)
[M - OCH2CHs - COJ* (Loss of

145 [C7HaF3]*

ethoxy and CO)
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of Ethyl 4-(trifluoromethyl)benzoate for
H NMR (or 30-50 mg for 3C NMR) into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCIs). Agitate the vial
gently until the sample is fully dissolved.

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean 5 mm NMR tube to remove any particulate matter.

Analysis: Cap the NMR tube and wipe the exterior clean. Place the tube in the NMR
spectrometer.

Data Acquisition: Acquire the spectrum after locking, tuning, and shimming the instrument.
For 1H NMR, typically 8-16 scans are sufficient. For 13C NMR, a greater number of scans will
be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Method Selection: For a liquid sample like Ethyl 4-(trifluoromethyl)benzoate, the
Attenuated Total Reflectance (ATR) method is most convenient.

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of
the empty crystal.

Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR
crystal, ensuring complete coverage.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-400 cm™1.

Processing: The final spectrum is presented in transmittance or absorbance mode after
automatic background subtraction.
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Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample
is vaporized under a high vacuum.

« lonization: The gaseous molecules are passed through a beam of high-energy electrons
(typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged fragments are accelerated and separated by
the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

» Detection: lons are detected, and their abundance is recorded, generating a mass spectrum
that plots ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 4-
(trifluoromethyl)benzoate using the described spectroscopic techniques.
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Caption: Workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-
(trifluoromethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1297850#spectroscopic-data-for-ethyl-4-
trifluoromethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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